molecular formula C9H13NS B13268684 3-Methyl-3-(thiophen-3-YL)pyrrolidine

3-Methyl-3-(thiophen-3-YL)pyrrolidine

Cat. No.: B13268684
M. Wt: 167.27 g/mol
InChI Key: IBEBPSSZUXEWEC-UHFFFAOYSA-N
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Description

3-Methyl-3-(thiophen-3-yl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a thiophene group at the 3-position and a methyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(thiophen-3-yl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of thiophene derivatives with pyrrolidine precursors can be facilitated by using catalysts and specific reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-Methyl-3-(thiophen-3-yl)pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-3-(thiophen-3-yl)pyrrolidine include other thiophene-substituted pyrrolidines and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-methyl-3-thiophen-3-ylpyrrolidine

InChI

InChI=1S/C9H13NS/c1-9(3-4-10-7-9)8-2-5-11-6-8/h2,5-6,10H,3-4,7H2,1H3

InChI Key

IBEBPSSZUXEWEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CSC=C2

Origin of Product

United States

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